molecular formula C29H20N2O6 B3649670 4-[(5E)-2,4,6-trioxo-5-[(2-phenylmethoxynaphthalen-1-yl)methylidene]-1,3-diazinan-1-yl]benzoic acid

4-[(5E)-2,4,6-trioxo-5-[(2-phenylmethoxynaphthalen-1-yl)methylidene]-1,3-diazinan-1-yl]benzoic acid

Cat. No.: B3649670
M. Wt: 492.5 g/mol
InChI Key: WMWIKZVWDYPYGU-LFVJCYFKSA-N
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Description

4-[(5E)-2,4,6-trioxo-5-[(2-phenylmethoxynaphthalen-1-yl)methylidene]-1,3-diazinan-1-yl]benzoic acid is a complex organic compound characterized by its unique structure, which includes a naphthalene moiety, a diazinane ring, and a benzoic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(5E)-2,4,6-trioxo-5-[(2-phenylmethoxynaphthalen-1-yl)methylidene]-1,3-diazinan-1-yl]benzoic acid typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the diazinane ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the naphthalene moiety: This step often involves a Friedel-Crafts alkylation or acylation reaction.

    Attachment of the benzoic acid group: This can be done through esterification followed by hydrolysis.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions

4-[(5E)-2,4,6-trioxo-5-[(2-phenylmethoxynaphthalen-1-yl)methylidene]-1,3-diazinan-1-yl]benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

4-[(5E)-2,4,6-trioxo-5-[(2-phenylmethoxynaphthalen-1-yl)methylidene]-1,3-diazinan-1-yl]benzoic acid has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 4-[(5E)-2,4,6-trioxo-5-[(2-phenylmethoxynaphthalen-1-yl)methylidene]-1,3-diazinan-1-yl]benzoic acid exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and triggering specific cellular pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid: This compound shares a similar benzoic acid moiety but differs in the structure of the attached ring system.

    4-[(5E)-4-Oxo-5-(3-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid: This compound has a similar overall structure but includes a thiazolidine ring instead of a diazinane ring.

Uniqueness

4-[(5E)-2,4,6-trioxo-5-[(2-phenylmethoxynaphthalen-1-yl)methylidene]-1,3-diazinan-1-yl]benzoic acid is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-[(5E)-2,4,6-trioxo-5-[(2-phenylmethoxynaphthalen-1-yl)methylidene]-1,3-diazinan-1-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H20N2O6/c32-26-24(27(33)31(29(36)30-26)21-13-10-20(11-14-21)28(34)35)16-23-22-9-5-4-8-19(22)12-15-25(23)37-17-18-6-2-1-3-7-18/h1-16H,17H2,(H,34,35)(H,30,32,36)/b24-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMWIKZVWDYPYGU-LFVJCYFKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C3=CC=CC=C3C=C2)C=C4C(=O)NC(=O)N(C4=O)C5=CC=C(C=C5)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC2=C(C3=CC=CC=C3C=C2)/C=C/4\C(=O)NC(=O)N(C4=O)C5=CC=C(C=C5)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H20N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-[(5E)-2,4,6-trioxo-5-[(2-phenylmethoxynaphthalen-1-yl)methylidene]-1,3-diazinan-1-yl]benzoic acid
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4-[(5E)-2,4,6-trioxo-5-[(2-phenylmethoxynaphthalen-1-yl)methylidene]-1,3-diazinan-1-yl]benzoic acid
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4-[(5E)-2,4,6-trioxo-5-[(2-phenylmethoxynaphthalen-1-yl)methylidene]-1,3-diazinan-1-yl]benzoic acid
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4-[(5E)-2,4,6-trioxo-5-[(2-phenylmethoxynaphthalen-1-yl)methylidene]-1,3-diazinan-1-yl]benzoic acid
Reactant of Route 5
4-[(5E)-2,4,6-trioxo-5-[(2-phenylmethoxynaphthalen-1-yl)methylidene]-1,3-diazinan-1-yl]benzoic acid
Reactant of Route 6
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4-[(5E)-2,4,6-trioxo-5-[(2-phenylmethoxynaphthalen-1-yl)methylidene]-1,3-diazinan-1-yl]benzoic acid

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